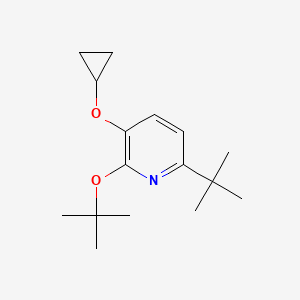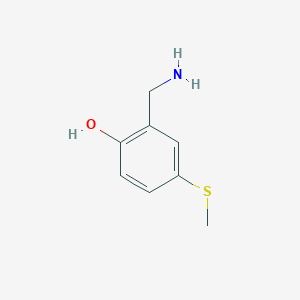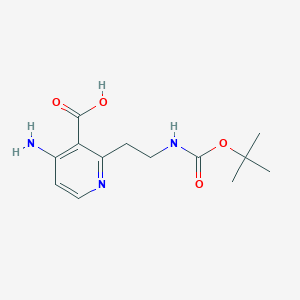
3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride is an organic compound with the molecular formula C15H13ClO4S and a molar mass of 324.78 g/mol . This compound is a derivative of benzenesulfonyl chloride, featuring an acetyl group at the 3-position and a benzyloxy group at the 5-position on the benzene ring. It is primarily used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride as the primary starting material.
Introduction of Functional Groups: The acetyl group is introduced at the 3-position, and the benzyloxy group is introduced at the 5-position of the benzene ring through a series of reactions involving appropriate reagents and catalysts.
Chlorination: The final step involves the chlorination of the sulfonyl group to form the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Coupled Products: Formed from coupling reactions, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and as a building block for drug discovery and development.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and alcohols. This reactivity is exploited in various chemical reactions to synthesize sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, used as a reagent in organic synthesis.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A similar compound with a methyl group on the benzene ring, commonly used in organic synthesis due to its solid-state at room temperature.
Methanesulfonyl Chloride: A simpler sulfonyl chloride derivative used in various chemical reactions.
Uniqueness
3-Acetyl-5-(benzyloxy)benzenesulfonyl chloride is unique due to the presence of both acetyl and benzyloxy groups on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This compound’s specific structure allows for the synthesis of unique derivatives that may have distinct properties and applications compared to other sulfonyl chloride derivatives .
Properties
Molecular Formula |
C15H13ClO4S |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-acetyl-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C15H13ClO4S/c1-11(17)13-7-14(9-15(8-13)21(16,18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
YEFCXPAQNWJOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)










